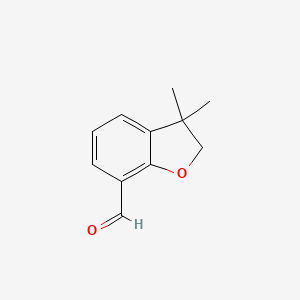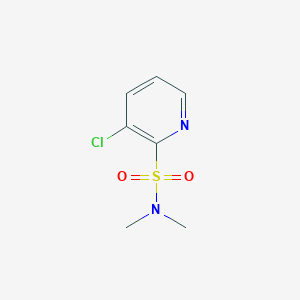
Piperazine, 1-(dichloroacetyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(dichloroacetyl)-4-methyl- is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-(dichloroacetyl)-4-methylpiperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection-deprotection steps to achieve the desired product .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are common methods . These processes are preferred due to their high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-(dichloroacetyl)-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cyclization reactions, such as the formation of 1,5-fused-1,2,3-triazoles through alkyne-azide 1,3-dipolar cycloaddition .
Common Reagents and Conditions: Common reagents used in these reactions include bases like DBU, catalysts such as Ag2CO3, and solvents like toluene . Reaction conditions often involve specific temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .
Scientific Research Applications
Piperazine, 1-(dichloroacetyl)-4-methyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are studied for their potential therapeutic properties, including their use as antispermatogenic agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of piperazine, 1-(dichloroacetyl)-4-methyl- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to piperazine, 1-(dichloroacetyl)-4-methyl- include other piperazine derivatives such as 4-(dichloroacetyl)piperazine-1-carbaldehyde and piperazine citrate . These compounds share the piperazine core structure but differ in their substituents and specific chemical properties.
Uniqueness: What sets piperazine, 1-(dichloroacetyl)-4-methyl- apart is its specific dichloroacetyl and methyl substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, pharmacokinetics, and interactions with biological targets, making it a distinct and valuable compound in scientific research .
Properties
CAS No. |
77368-14-0 |
|---|---|
Molecular Formula |
C7H12Cl2N2O |
Molecular Weight |
211.09 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H12Cl2N2O/c1-10-2-4-11(5-3-10)7(12)6(8)9/h6H,2-5H2,1H3 |
InChI Key |
LVOFSYIEZWIWRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
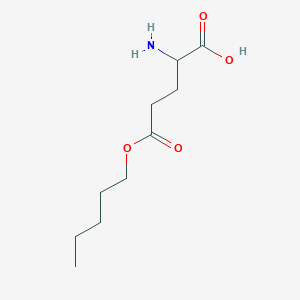
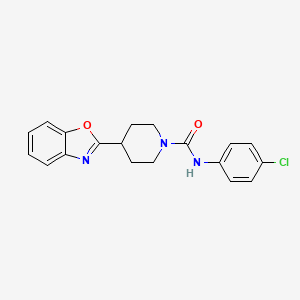
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
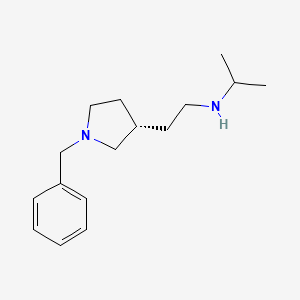
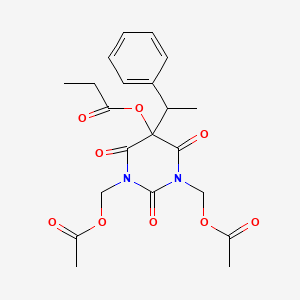


![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)


